5-Bromoquinoline-3-carbonitrile
Overview
Description
5-Bromoquinoline-3-carbonitrile is a highly active chemical compound that has gained significant attention in the scientific community due to its potential implications in various fields of industry and research . It has a molecular weight of 233.06 g/mol.
Synthesis Analysis
Quinoline, the core structure of 5-Bromoquinoline-3-carbonitrile, has been synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More efficient methods that reduce reaction time and increase yield have also been developed, such as metal nanoparticle-catalyzed reactions .Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-3-carbonitrile is C10H5BrN2. It is a nitrogen-containing heterocycle, which is common in organic and pharmaceutical chemistry .Chemical Reactions Analysis
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Several publications over the last few decades have specified various methods of synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromoquinoline-3-carbonitrile include a molecular weight of 233.06 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Bromoquinoline-3-carbonitrile serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for synthesizing quinoline-based drugs. By introducing various substituents, scientists can fine-tune the pharmacological properties, such as bioavailability, selectivity, and potency. The compound’s structural features make it an attractive starting point for developing antiviral, anticancer, or anti-inflammatory agents .
Corrosion Inhibition
In the field of materials science and corrosion protection, 5-Bromoquinoline-3-carbonitrile has garnered attention. Researchers investigate its ability to inhibit corrosion on metal surfaces, particularly mild steel. By modifying the compound’s structure, they aim to enhance its effectiveness as a corrosion inhibitor in aggressive environments, such as acidic solutions .
Ligand Design for Transition Metal Complexes
Quinoline derivatives, including 5-Bromoquinoline-3-carbonitrile, serve as ligands in coordination chemistry. These ligands can coordinate with transition metal ions, forming stable complexes. Researchers explore their applications in catalysis, luminescent materials, and molecular recognition. The presence of the cyano group (–CN) in this compound contributes to its coordination properties .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known for their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Mode of Action
It’s worth noting that the type of substituents on the quinoline structure can affect the compounds’ activity . For instance, quinoline-triazole hybrids with specific substituents have been reported to be promising leads .
Biochemical Pathways
Quinoline derivatives are known to have varying pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The admet studies and structure-activity relationship (sar) of novel quinoline derivatives have been highlighted to explore the drug-likeness of the quinoline-hybrids .
Result of Action
Quinoline derivatives are known for their fascinating pharmacological properties .
Safety and Hazards
Future Directions
Quinoline and its derivatives have been the focus of numerous research studies due to their pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
properties
IUPAC Name |
5-bromoquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOIKNIQZCHACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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